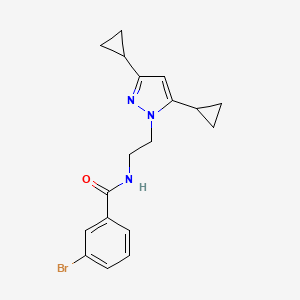

3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential use in treating various diseases.

Wissenschaftliche Forschungsanwendungen

Intermolecular Interactions in Derivatives

A study by Saeed et al. (2020) in the "New Journal of Chemistry" discusses the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives. This includes an analysis of the crystal packing and intermolecular interactions, such as hydrogen bonds and π-interactions, which are relevant to understanding the structural properties of such compounds (Saeed et al., 2020).

Synthesis and Biological Activities

Zhu et al. (2014) in "Chemical Research in Chinese Universities" describe the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides. The study details the structures of these compounds and evaluates their insecticidal and fungicidal activities, demonstrating potential applications in pest control (Zhu et al., 2014).

Synthesis and Reactivity of Derivatives

Farag and Dawood (1997) in "Heteroatom Chemistry" report on the synthesis of versatile 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones. Their study explores the reactivity of these compounds with various nucleophiles, leading to a range of derivatives with potential pharmacological applications (Farag & Dawood, 1997).

Novel Polyheterocyclic Ring Systems

Abdel‐Latif et al. (2019) in "Polycyclic Aromatic Compounds" discuss the use of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for new polyheterocyclic ring systems. This study showcases the versatility of such compounds in synthesizing a range of derivatives with potential medicinal properties (Abdel‐Latif et al., 2019).

Antiproliferative and Apoptotic Pathway Activation

Raffa et al. (2019) in "Bioorganic chemistry" synthesized new derivatives that show potential in interfering with p53 pathways. The study focuses on the antiproliferative activity and mechanism of action of these compounds, particularly in cancer research (Raffa et al., 2019).

Insecticidal and Fungicidal Activities

Zhang et al. (2019) in the "Chinese Journal of Organic Chemistry" synthesized a series of compounds with notable insecticidal and fungicidal activities. This demonstrates the potential of these compounds in agricultural applications (Zhang et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets . These include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

For instance, some pyrazoline derivatives have been shown to inhibit the activity of AchE, affecting normal nerve pulse transmission .

Biochemical Pathways

Related compounds have been associated with the modulation of oxidative stress pathways . They have been reported to influence the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .

Pharmacokinetics

A related compound was found to have high solubility in saline at ph 7, suggesting good bioavailability .

Result of Action

Related compounds have been reported to cause changes in cellular components due to increased oxidative stress .

Eigenschaften

IUPAC Name |

3-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O/c19-15-3-1-2-14(10-15)18(23)20-8-9-22-17(13-6-7-13)11-16(21-22)12-4-5-12/h1-3,10-13H,4-9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNIPPRQNUBRKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CC=C3)Br)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2639194.png)

![Ethyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2639203.png)

![Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2639207.png)